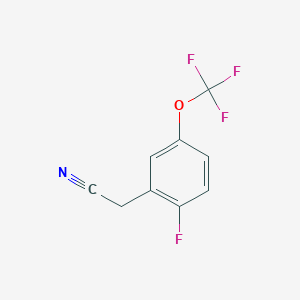

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Description

Historical Context of Fluorinated Acetonitriles in Chemical Research

The foundation of fluorinated acetonitriles is rooted in the broader trajectory of organofluorine chemistry. Initial breakthroughs emerged in the late 19th century, when Henri Moissan’s attempts to isolate CF₄ (though later proven incorrect) catalyzed interest in carbon-fluorine bonds. By 1892, Frédéric Swarts pioneered halogen-exchange reactions, enabling the synthesis of early fluorocarbons through chloro-fluoro substitutions—a methodology that dominated the field for decades. The 1930s marked a turning point with Thomas Midgley and Albert Henne’s development of fluorinated methane and ethane derivatives as refrigerants, which underscored the practical viability of fluorocarbons.

The mid-20th century saw fluorinated acetonitriles gain prominence as intermediates in agrochemical and pharmaceutical synthesis. Simons and Block’s 1937 discovery of mercury-catalyzed carbon-fluorine reactions further expanded the toolkit for preparing fully fluorinated compounds, including acetonitrile derivatives. These advances laid the groundwork for modern fluorinated acetonitriles, where strategic fluorine placement enhances reactivity and stability.

Significance in Medicinal and Agricultural Chemistry

Fluorinated acetonitriles occupy a critical niche in both medicinal and agricultural chemistry due to their electronic and steric properties. In agrochemicals, fluorine-containing compounds constitute 53% of recently launched pesticides, with herbicides and fungicides representing the largest subsets. The trifluoromethoxy group (-OCF₃), a key feature of this compound, contributes to this dominance by enhancing lipophilicity and resistance to metabolic degradation.

Table 1: Distribution of Fluorinated Agrochemicals by Type (1998–2020)

| Agrochemical Type | Percentage of Fluorinated Compounds |

|---|---|

| Herbicides | 45% |

| Insecticides | 28% |

| Fungicides | 19% |

| Acaricides | 8% |

In medicinal chemistry, the electron-withdrawing effects of fluorine and trifluoromethoxy groups improve binding affinity to biological targets. For instance, fluorinated acetonitriles serve as precursors to inhibitors of enzymatic activity in inflammation and oncology, though specific applications of this compound remain under investigation.

Research Evolution and Current Academic Focus

Early fluorinated acetonitrile research prioritized halogen-exchange reactions and catalytic fluorination. Contemporary efforts, however, emphasize precision functionalization and sustainability. The rise of transition-metal-catalyzed fluorination (e.g., palladium-mediated C–F bond formation) has enabled regioselective synthesis of derivatives like this compound. Current academic focus areas include:

Structural Significance Within Fluorinated Organic Compounds

The molecular architecture of this compound exemplifies strategic fluorine deployment. The para-trifluoromethoxy group induces strong electron-withdrawing effects, polarizing the acetonitrile moiety and facilitating nucleophilic attacks at the cyano carbon. Concurrently, the ortho-fluorine atom imposes steric constraints that influence conformational stability.

Key Structural Attributes :

- Electron-Deficient Aromatic System : The trifluoromethoxy group (-OCF₃) reduces electron density across the phenyl ring, enhancing electrophilicity.

- Cyanide Reactivity : The nitrile group serves as a versatile handle for cycloadditions and reductions, enabling diversification into amines, carboxylic acids, or heterocycles.

- Lipophilicity Profile : LogP values are elevated compared to non-fluorinated analogs, improving membrane permeability in biological systems.

This structural synergy positions the compound as a template for designing fluorinated building blocks in drug discovery and crop protection agents, aligning with industry trends favoring metabolically stable intermediates.

Properties

IUPAC Name |

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFVCDAKICJOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

Nitrile Formation:

Trifluoromethoxylation: The trifluoromethoxy group is introduced using a suitable trifluoromethylating agent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles such as amines and thiols are used in substitution reactions.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.

Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The acetonitrile group can participate in nucleophilic and electrophilic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Trifluoromethoxy (-OCF₃) is a stronger electron-withdrawing group than methoxy (-OCH₃), enhancing electrophilic reactivity .

Physical and Chemical Properties

Data from structurally related compounds highlight trends:

Biological Activity

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS No. 886497-94-5) is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₄F₄N. The compound features a phenyl ring substituted with both a fluoro group and a trifluoromethoxy group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 217.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to stem from its interaction with various biomolecules, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity to biological targets. Specifically, the trifluoromethoxy group may modulate the electronic properties of the molecule, influencing its reactivity and interactions within biological systems.

Interaction Studies

Interaction studies are essential to understand the behavior of this compound in biological systems. These studies typically focus on:

- Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors.

- Cell Viability Assays : Assessing the impact on cell growth and survival.

- Mechanistic Pathways : Investigating the pathways through which the compound exerts its effects.

Case Studies and Research Findings

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, such as thymidylate synthase and dihydrofolate reductase. This suggests that this compound may also exhibit enzyme inhibitory effects, warranting further investigation .

- Potential Applications in Drug Development : Due to its unique structure, this compound may serve as a lead candidate for developing new pharmaceuticals targeting specific diseases, particularly cancers. Its reactivity could be harnessed to synthesize more complex drug molecules.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | C₉H₅F₄N | Contains a trifluoromethyl group instead of trifluoromethoxy |

| 2-Fluoro-5-(trichloromethyl)phenylacetonitrile | C₉H₄Cl₃F | Substituted with trichloromethyl |

| 2-Chloro-5-(trifluoromethoxy)phenylacetonitrile | C₉H₄ClF₃N | Chlorine substitution affects electronic properties |

Q & A

Q. What are the common synthetic routes for 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can participate in Suzuki-Miyaura cross-coupling reactions to introduce the trifluoromethoxy group . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Solvent system : Toluene/EtOH mixtures (3:1) for optimal solubility and reactivity.

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Suzuki Coupling | 65–75 | Pd catalyst, 80°C, 12h | |

| Nitrile Alkylation | 50–60 | K₂CO₃, DMF, 60°C, 8h |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹⁹F NMR (to confirm fluorine environments), GC-MS (for purity assessment), and IR spectroscopy (to verify nitrile C≡N stretching at ~2250 cm⁻¹). For crystallinity analysis, XRD is recommended if single crystals are obtainable. Contradictions between NMR and GC-MS data may arise from volatile impurities, requiring column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity in substitution reactions. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to identify optimal conditions for introducing fluorinated groups . Key steps:

Simulate energy profiles for competing pathways (e.g., para vs. meta substitution).

Validate with kinetic studies (e.g., Arrhenius plots under varying temperatures).

Refine computational models using experimental rate constants .

Q. What strategies resolve contradictions in biological activity data for fluorinated nitrile derivatives?

- Methodological Answer : Discrepancies often stem from assay conditions or impurity profiles. To address this:

- Standardize bioassays : Use HPLC-purified samples (>99% purity) and control solvent effects (e.g., DMSO concentration ≤0.1%).

- Mechanistic studies : Employ isotopic labeling (¹⁸O in trifluoromethoxy group) to track metabolic stability .

- Statistical analysis : Apply factorial design (e.g., 2³ designs) to isolate variables like pH, temperature, and concentration .

Q. How do steric and electronic effects of the trifluoromethoxy group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, directing electrophilic attacks to the ortho/para positions. Steric hindrance from the fluoro and nitrile groups necessitates bulky bases (e.g., DBU) for deprotonation in alkylation reactions. Comparative studies with non-fluorinated analogs show a 30–40% reduction in reaction rates due to electronic effects .

Data Contradiction Analysis

Q. Why might NMR and mass spectrometry data conflict in confirming molecular weight?

- Methodological Answer : Discrepancies arise from:

- Isotopic interference : Natural ¹³C abundance can distort MS peaks; use high-resolution MS (HRMS) for accurate mass.

- Degradation : Hydrolysis of the nitrile group to carboxylic acid under acidic conditions generates [M+16] peaks. Stabilize samples at pH 6–7 during storage .

Experimental Design Considerations

Q. What factorial design parameters are critical for optimizing fluorination reactions?

- Methodological Answer : A 2⁴ factorial design should evaluate:

- Factors : Temperature (60°C vs. 100°C), catalyst loading (1% vs. 5%), solvent polarity (toluene vs. DMF), and reaction time (6h vs. 12h).

- Response variables : Yield, purity, and byproduct formation.

Statistical tools like ANOVA identify significant interactions (e.g., temperature-catalyst synergy increases yield by 15% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.